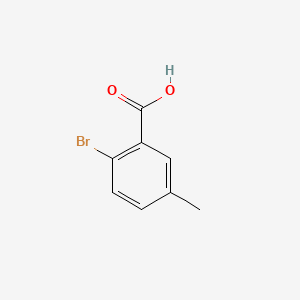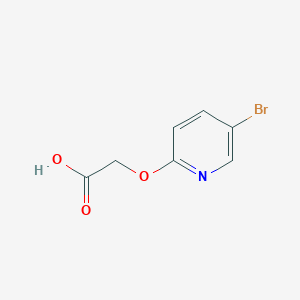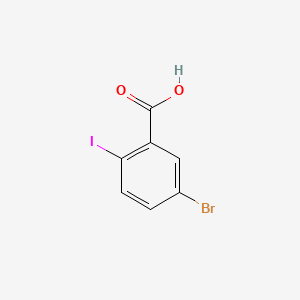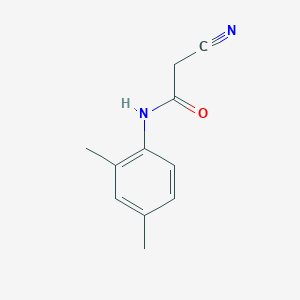
2-Bromo-5-methylbenzoic acid
Overview
Description
Synthesis Analysis
2-Bromo-5-methylbenzoic acid synthesis involves various chemical processes and reactions. One method involves the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization, showcasing a broad substrate scope and further elaboration via palladium-catalyzed cross-coupling reactions or conversion to other heterocycles through simple operations (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-methylbenzoic acid and related compounds have been extensively studied through techniques such as single-crystal X-ray diffraction, revealing intricate hydrogen bond interactions and molecular assemblies (Varughese & Pedireddi, 2006). Moreover, Density Functional Theory (DFT) has been employed to investigate molecular properties, vibrational spectra, and electronic transitions, aiding in the understanding of the compound's chemical behavior (Balamurugan et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 2-Bromo-5-methylbenzoic acid include free radical reactions for the synthesis of spirobenzolactones and spirobenzolactams, using 2-Bromobenzoic acids as building blocks, demonstrating the compound's versatility in constructing structurally diversified spiro compounds (Zhang & Pugh, 2003).
Physical Properties Analysis
The study of 2-Bromo-5-methylbenzoic acid's physical properties includes the examination of its crystal structure, revealing the compound's geometric conformation and intermolecular interactions, which are crucial for understanding its solid-state behavior and potential applications in material science (Wu et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-Bromo-5-methylbenzoic acid, such as its reactivity, are explored through synthetic routes and reaction mechanisms. For instance, its role as an intermediate in synthesizing heterocyclic compounds via regioselective cyclization reactions highlights its importance in organic synthesis and the pharmaceutical industry (Zheng et al., 2019).
Scientific Research Applications
1. Synthesis of Pharmaceutical Intermediates
2-Bromo-5-methylbenzoic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it is involved in the production of anti-cancer drugs that inhibit thymidylate synthase. This process typically involves a series of reactions starting from simpler organic compounds, culminating in the formation of complex pharmaceutical molecules (Cao Sheng-li, 2004).
2. Structural Analysis and Thermodynamics
Research has been conducted to understand the structure-property relationships of halogenbenzoic acids, including isomers of bromo-methylbenzoic acids. This includes studying their vapor pressures, melting temperatures, and enthalpies of fusion and vaporization. Such studies are crucial for assessing the water solubility of sparingly soluble drugs and for understanding specific interactions in liquid and crystal phases of these compounds (K. Zherikova et al., 2016).
3. Organic Synthesis and Characterization
2-Bromo-5-methylbenzoic acid is also used in organic synthesis, contributing to the development of new chemical entities. Its synthesis and characterization involve various techniques like IR, NMR, MS, and elemental analysis, providing insights into its chemical structure and properties. Such research is foundational for the synthesis of new compounds and materials (J. Bunnett & M. M. Rauhut, 2003).
4. Development of New Methodologies in Chemical Synthesis
Research involving 2-Bromo-5-methylbenzoic acid has led to the development of new methodologies in chemical synthesis. For example, it has been used in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a molecular fragment of the orexin Filorexant (MK-6096), via the Negishi cross-coupling method. This demonstrates its role in facilitating more efficient synthetic pathways (Fei Liu et al., 2020).
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMISUUIYPFORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281184 | |
| Record name | 2-Bromo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methylbenzoic acid | |
CAS RN |
6967-82-4 | |
| Record name | 6967-82-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90281184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromo-5-methylbenzoic acid in pharmaceutical synthesis?
A: 2-Bromo-5-methylbenzoic acid serves as a crucial starting material in the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid []. This compound is an important molecular fragment of the orexin receptor antagonist, Filorexant (MK-6096) [].
Q2: What are the advantages of the synthetic route utilizing 2-bromo-5-methylbenzoic acid for this target compound?
A2: The research highlights several advantages of using 2-bromo-5-methylbenzoic acid in this synthesis compared to previously reported methods:
- Shortened synthetic pathway: This route offers a more direct approach to the target compound [].
- Simplified purification: The reaction results in a cleaner reaction profile, making the post-reaction workup and purification simpler [].
- High yield: The optimized reaction conditions using 2-bromo-5-methylbenzoic acid lead to a maximum yield of 78.4% for the desired 5-methyl-2-(pyrimidin-2-yl)benzoic acid [].
Q3: Can you detail the specific reaction involving 2-bromo-5-methylbenzoic acid to produce the target compound?
A: The synthesis utilizes a Negishi cross-coupling reaction []. In this reaction:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![9-Azabicyclo[6.2.0]decan-10-one](/img/structure/B1267835.png)





![2-[(4-Fluorobenzyl)thio]ethanol](/img/structure/B1267848.png)